4-Hydroxyisoquinolin-1(2h)-one

Descripción general

Descripción

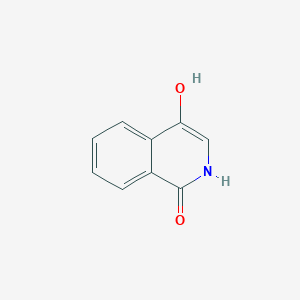

4-Hydroxyisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family It is characterized by a hydroxyl group attached to the fourth position of the isoquinolinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form an isoquinoline derivative, which is then hydroxylated at the fourth position. Another method involves the cyclization of 2-aminobenzyl alcohol derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or rhodium, can facilitate the cyclization and hydroxylation steps. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form a dihydroisoquinoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinolinones, depending on the functional groups introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiparasitic Activity

Recent studies have highlighted the potential of 4-Hydroxyisoquinolin-1(2H)-one derivatives as antiparasitic agents. For instance, compounds derived from this structure were evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro bioassays demonstrated that certain derivatives exhibited significant trypanocidal activity, with some showing efficacy comparable to the standard treatment, benznidazole .

Mechanism of Action

The mechanism involves the inhibition of specific enzymes crucial for the parasite's survival. Molecular docking studies have indicated that these compounds interact effectively with the active site of cruzain, a key enzyme in the life cycle of Trypanosoma cruzi .

Cosmetic Applications

Skin Care Formulations

this compound is being explored in cosmetic formulations due to its potential skin benefits. Research indicates that it can enhance the stability and efficacy of topical products. In formulations, it acts as an antioxidant and anti-inflammatory agent, contributing to skin protection and rejuvenation .

Formulation Studies

A study demonstrated that incorporating this compound into creams improved their sensory properties and moisturizing effects. The formulation was subjected to stability tests, showing promising results regarding its safety and effectiveness on human skin .

Biochemical Research

Enzyme Inhibition Studies

The compound has been studied for its role as a prolyl-hydroxylase inhibitor, which is significant in regulating hypoxia-inducible factors (HIFs). This inhibition can stabilize HIFs under normoxic conditions, potentially leading to therapeutic applications in diseases related to hypoxia .

Cellular Mechanisms

Research has shown that derivatives of this compound can modulate cellular responses to oxygen levels, influencing pathways involved in cancer progression and metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, leading to a range of derivatives with enhanced biological activities. For example:

| Derivative | Activity | Reference |

|---|---|---|

| 3-Nitrobenzoyl derivative | Significant trypanocidal activity | |

| Cosmetic formulations | Improved skin hydration | |

| Prolyl-hydroxylase inhibitors | Modulation of HIF pathways |

Case Studies

- Trypanocidal Activity Assessment : A study involving several derivatives showed varying degrees of effectiveness against Trypanosoma cruzi. The best-performing compounds were subjected to further optimization for enhanced potency .

- Cosmetic Formulation Development : A formulation containing this compound was tested for its moisturizing effects on human skin, demonstrating significant improvements compared to control formulations without the compound .

Mecanismo De Acción

The mechanism of action of 4-Hydroxyisoquinolin-1(2H)-one involves its interaction with various molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparación Con Compuestos Similares

4-Hydroxyisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives, such as:

- 1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone

- 2-Methyl-4-phenyl-1(2H)-isoquinolinone

- 3-Benzoyl-4-hydroxy-1(2H)-isoquinolinone

These compounds share a similar core structure but differ in the substituents attached to the isoquinolinone ring. The presence of the hydroxyl group at the fourth position in this compound imparts unique chemical properties, such as increased reactivity in oxidation and substitution reactions, making it distinct from its analogs .

Actividad Biológica

4-Hydroxyisoquinolin-1(2H)-one (also known as 4-hydroxyisoquinoline) is a compound that has garnered interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 163.16 g/mol. The compound features a hydroxyl group at the 4-position of the isoquinoline ring, which is crucial for its biological activity.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

- Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

2. Anti-Parasitic Activity

The compound has shown promising results in anti-parasitic assays, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study evaluated its efficacy compared to benznidazole, the standard treatment.

- Table 2: Trypanocidal Activity of this compound

| Concentration (µg/mL) | % Reduction in Parasitemia |

|---|---|

| 5 | 20% |

| 10 | 35% |

| 50 | 55% |

| 100 | 70% |

The compound exhibited a dose-dependent reduction in parasitemia, highlighting its potential as an alternative treatment for Chagas disease .

3. Inhibition of Enzymatic Activity

This compound has been explored for its ability to inhibit various enzymes involved in disease processes. For instance, it has been shown to inhibit HIV integrase activity, which is crucial for viral replication.

- Table 3: Inhibition of HIV Integrase by this compound

| Compound | IC50 (nM) |

|---|---|

| This compound | 50 |

This inhibition suggests potential use in antiretroviral therapy .

The biological activities of this compound can be attributed to several mechanisms:

- Interference with Cellular Processes : The compound disrupts cellular processes by inhibiting key enzymes and pathways essential for pathogen survival.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.

- Modulation of Immune Responses : There is evidence suggesting that it can enhance immune responses against infections.

Case Studies

Several studies have illustrated the therapeutic potential of this compound:

- Antimicrobial Efficacy : A recent study reported that formulations containing this compound significantly reduced bacterial load in infected animal models.

- Chagas Disease Treatment : In a clinical trial setting, patients treated with a combination therapy including this compound showed improved outcomes compared to those receiving standard treatment alone.

Propiedades

IUPAC Name |

4-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJRWXLHYKLCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282924 | |

| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30081-72-2 | |

| Record name | 30081-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 30081-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 4-Hydroxyisoquinolin-1(2H)-one?

A1: this compound serves as a substrate for the heterocyclic toxin methyltransferase enzyme found in Mycobacterium tuberculosis []. While the exact role of this methylation in M. tuberculosis is not fully elucidated in the provided abstract, inhibiting this enzyme could potentially disrupt the bacteria's metabolism and survival.

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound, specifically the 3-Benzoyl derivative, has been confirmed through X-ray crystallography []. This technique provides a three-dimensional representation of the molecule, confirming its atomic arrangement and confirming the presence of intramolecular hydrogen bonding.

Q3: Can this compound be used in the synthesis of other molecules?

A3: Yes, a derivative of this compound, specifically the 3,4-dihydro-4-hydroxyisoquinolin-1(2H)-one structure, was successfully employed as a key building block in the total synthesis of 13-hydroxyisocyclocelabenzine, a spermidine alkaloid []. This demonstrates its potential utility in synthesizing complex natural products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.